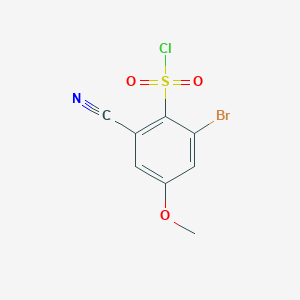amine hydrochloride CAS No. 2098089-94-0](/img/structure/B1484865.png)
[3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be based on its molecular formula, C12H26ClN. It contains a cyclobutyl group and a propyl group attached to a nitrogen atom, along with a methyl group. The hydrochloride indicates the presence of a chloride ion, suggesting it’s a salt of the corresponding amine.Chemical Reactions Analysis
Amines are known to undergo a variety of chemical reactions. They can act as bases, reacting with acids to form salts . They can also undergo alkylation and acylation reactions .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions : One study discusses the serial double nucleophilic addition of amines to the imidazole nucleus, showcasing complex reactions that could be relevant to understanding the reactivity and potential applications of your compound in synthetic chemistry (Ohta et al., 2000).
Novel Compound Synthesis : Another research paper describes the productive syntheses of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides, which could suggest methodologies for synthesizing or modifying compounds like the one you are interested in (Kozhushkov et al., 2010).
Anticancer Activity : Research into the synthesis and evaluation of certain derivatives for expected anticancer activity, involving structure modification and chemical transformation, indicates the potential for compounds with complex structures, similar to your compound, to be explored in medicinal chemistry for therapeutic applications (Rayes et al., 2019).
These studies highlight the diverse chemical reactions and potential applications in synthetic and medicinal chemistry that compounds with structures similar to "3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropylamine hydrochloride" could have. It's important to note that direct research on the specific compound you mentioned may not be available, but these related studies provide a foundation for understanding its potential scientific applications.
Eigenschaften
IUPAC Name |
3-(3,3-dimethylcyclobutyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N.ClH/c1-11(2)6-10(7-11)8-12(3,4)9-13-5;/h10,13H,6-9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDOCYSAAXHJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CC(C)(C)CNC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3,3-Dimethylcyclobutyl)-2,2-dimethylpropyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![trans-2-{[(4-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484795.png)





